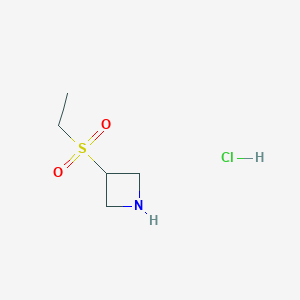

3-(Ethanesulfonyl)azetidine hydrochloride

Description

Properties

IUPAC Name |

3-ethylsulfonylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-2-9(7,8)5-3-6-4-5;/h5-6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNRLUYNFTWJKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820707-49-0 | |

| Record name | Azetidine, 3-(ethylsulfonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 3-(Ethanesulfonyl)azetidine Hydrochloride

Executive Summary & Scaffold Significance

This guide details the structural elucidation of 3-(ethanesulfonyl)azetidine hydrochloride , a critical fragment in modern drug discovery. The azetidine ring acts as a conformationally restricted bioisostere of proline or cyclobutane, often improving metabolic stability and vector orientation in lead compounds. The sulfone moiety (

Elucidating this structure presents unique challenges due to ring strain (puckering), the electron-withdrawing nature of the sulfone, and the ammonium salt form. This protocol establishes a self-validating analytical triad: NMR (1D/2D), Mass Spectrometry (LC-MS), and IR , ensuring unambiguous identification.

Structural Connectivity & Theoretical Framework

Before analysis, we define the connectivity and expected spin systems.

-

Formula:

(Salt form) -

MW: 185.67 g/mol (Free base: ~149.21 g/mol )

-

Symmetry:

plane passing through -

Key Features:

-

Azetidine Ring: 4-membered heterocycle; exhibits distinct cis/trans coupling constants.

-

Sulfonyl Group: Strong Electron Withdrawing Group (EWG) at C3.

-

Ammonium Salt: Protonated nitrogen (

) affects solubility and chemical shifts.

-

Visualization: Elucidation Workflow

Figure 1: The analytical workflow prioritizes NMR for connectivity and MS for molecular weight confirmation.

Primary Analysis: Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]

Critical Decision: Use DMSO-d6 as the solvent.

-

Causality: In

, the ammonium protons (

1H NMR Prediction & Assignment (400 MHz, DMSO-d6)[1]

The azetidine ring protons form an AA'BB'M spin system (where M is H3). Due to ring puckering, H2a/H4a (cis to sulfone) and H2b/H4b (trans to sulfone) are diastereotopic.

| Position | Type | Integration | Multiplicity | Coupling ( | Assignment Logic | |

| NH | Amine | 9.2 - 9.8 | 2H | br s | - | Ammonium salt protons (visible in DMSO). |

| H3 | Methine | 4.3 - 4.6 | 1H | tt or quint | Deshielded by | |

| H2/H4 | Methylene | 4.0 - 4.4 | 4H | m | Complex | Overlapping AA'BB' system; deshielded by N+. |

| Ethyl-CH2 | Methylene | 3.1 - 3.2 | 2H | q | Alpha to sulfone; classic quartet. | |

| Ethyl-CH3 | Methyl | 1.2 - 1.3 | 3H | t | Classic triplet. |

Expert Insight - The "Roof Effect": The H2/H4 protons often appear as a complex second-order multiplet rather than clean doublets/triplets. Do not over-interpret "messy" peaks in the 4.0–4.5 ppm region; verify them via integration (Total 5H including H3) and HSQC.

13C NMR & DEPT-135

-

C3 (Methine): ~48-52 ppm (Inverted in DEPT-135).

-

C2/C4 (Methylene): ~44-46 ppm (Normal in DEPT-135). Note: C3 is often downfield of C2/C4 due to the sulfone, but the N+ effect on C2/C4 makes them close.

-

Ethyl-CH2: ~45-50 ppm.

-

Ethyl-CH3: ~6-8 ppm.

2D NMR Correlations (Self-Validation)

-

COSY:

-

Strong cross-peak: Ethyl-CH2

Ethyl-CH3 . -

Complex cross-peak: H3

H2/H4 .

-

-

HSQC: Differentiates the H3 methine (one carbon) from the H2/H4 methylenes (two equivalent carbons).

Visualization: Azetidine Coupling Logic

Figure 2: Coupling relationships in the azetidine ring. The 'cis' protons typically show larger coupling constants due to the dihedral angle in the puckered conformation.

Secondary Analysis: Mass Spectrometry (LC-MS)

Method: ESI (Electrospray Ionization) in Positive Mode.

-

Expected Parent Ion

:-

Formula (Free Base):

-

Exact Mass: 149.05

-

Observed m/z: 150.05

-

-

Fragmentation Pattern (MS/MS):

-

Loss of Ethyl sulfonyl group (

): Look for fragments corresponding to the azetidine ring. -

Ring opening is common under high collision energy.

-

Protocol Note: Use an acidic mobile phase (0.1% Formic Acid) to ensure the nitrogen remains protonated for optimal sensitivity.

Experimental Protocols

Protocol A: NMR Sample Preparation

-

Weighing: Accurately weigh 5–10 mg of the hydrochloride salt.

-

Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Why? Ensures solubility of the salt and visibility of exchangeable protons.

-

-

Transfer: Filter through a cotton plug into a clean 5mm NMR tube if any turbidity exists.

-

Acquisition: Run 1H (16 scans) and 13C (512 scans minimum).

Protocol B: Chloride Counter-Ion Verification (Gravimetric/Chemical)

To confirm the stoichiometry of the salt (Mono-HCl):

-

Dissolve 20 mg in water.

-

Add

solution. -

Observation: Immediate white precipitate (

) confirms the presence of chloride. -

Quantification: Elemental Analysis (CHN) is preferred for stoichiometry.

-

Calc: C: 32.35%, H: 6.51%, N: 7.54%.

-

Found: Must be within 0.4% to confirm purity.

-

References

-

Azetidine Synthesis & Properties

- Study: "Synthesis and Functionaliz

- Source:Journal of Organic Chemistry.

-

Link: [ACS Publications - J. Org. Chem. Search]([Link]) (General reference for azetidine spectral data).

-

Sulfone Characterization

- Study: "Spectrometric Identific

-

Source: Silverstein, Bassler, & Morrill.

-

Context: Assigning the deshielding effect of

on alpha-protons.

-

Bioisosteres in Drug Design

-

Specific Homolog Data (Methyl Analog)

Sources

Technical Guide: Synthesis of 3-(Ethanesulfonyl)azetidine Hydrochloride

Executive Summary

This guide details the synthesis of 3-(ethanesulfonyl)azetidine hydrochloride , a critical fragment in medicinal chemistry used to introduce a polar, metabolic-stable sulfone vector into drug candidates. Unlike flexible alkyl chains, the azetidine ring provides rigid vector positioning, while the sulfone moiety offers high polarity without acting as a hydrogen bond donor.

The Strategic Challenge: The synthesis hinges on maintaining the integrity of the strained four-membered azetidine ring (approx. 26 kcal/mol strain energy) while performing high-energy oxidation and nucleophilic substitution steps. This protocol utilizes a 3-step convergent route starting from 1-Boc-3-iodoazetidine, prioritizing safety (stench management) and purity (chemoselective oxidation).

Retrosynthetic Analysis & Strategy

The most robust route relies on the displacement of a leaving group at the C3 position of the azetidine, followed by oxidation and deprotection. We avoid direct sulfonylation of the amine, targeting the C3 carbon instead.

Figure 1: Retrosynthetic disconnection showing the conversion of the iodo-precursor to the final salt via sulfide and sulfone intermediates.

Critical Process Parameters (CPP) & Safety

| Parameter | Risk Factor | Mitigation Strategy |

| Ethanethiol Reagent | Extreme Stench/Toxicity | Use commercial sodium ethanethiolate (solid) if possible to minimize volatility. All waste must be quenched with bleach (NaOCl) to oxidize residual thiols before disposal. |

| Azetidine Ring | Ring Strain/Opening | Avoid strong Lewis acids and excessive heat (>80°C) during nucleophilic substitution. Keep pH neutral-basic until the final step. |

| Oxidation (mCPBA) | Exotherm/Explosion | mCPBA is shock-sensitive. Add dropwise at 0°C. Monitor internal temperature strictly. Quench peroxides with Na₂S₂O₃ before workup. |

| Stoichiometry | N-Oxide Formation | The Boc group protects the nitrogen, but large excesses of oxidant can still degrade the carbamate. Use exactly 2.0-2.2 equivalents of oxidant. |

Step-by-Step Experimental Protocol

Step 1: Thioalkylation (Formation of the Sulfide)

Objective: Displace the iodide leaving group with an ethylthiolate nucleophile.

Reagents:

-

1-Boc-3-iodoazetidine (1.0 eq) [CAS: 254454-54-1][1]

-

Sodium ethanethiolate (1.2 eq) (or Ethanethiol + NaH)

-

Solvent: DMF (anhydrous, 5 vol) or Acetonitrile

Protocol:

-

Preparation: In a fume hood, dissolve 1-Boc-3-iodoazetidine in anhydrous DMF under nitrogen atmosphere.

-

Addition: Cool the solution to 0°C. Add sodium ethanethiolate (NaSEt) portion-wise. Note: If using ethanethiol liquid, pre-treat with NaH in DMF at 0°C to generate the thiolate before adding the azetidine.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting iodide (Rf ~0.6) should disappear, replaced by the sulfide (Rf ~0.5).

-

-

Workup: Pour the mixture into ice-water (10 vol). Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF.

-

Bleach Quench: Treat aqueous waste with 10% bleach solution to destroy stench.

-

Purification: Dry over MgSO₄, concentrate. The crude oil is usually sufficiently pure (>90%) for the next step.

Step 2: Chemoselective Oxidation

Objective: Oxidize the sulfide to the sulfone without affecting the Boc-carbamate.

Reagents:

-

1-Boc-3-(ethylthio)azetidine (from Step 1)

-

m-Chloroperbenzoic acid (mCPBA), 77% max (2.2 eq)

-

Solvent: Dichloromethane (DCM)

Protocol:

-

Dissolution: Dissolve the crude sulfide in DCM (10 vol) and cool to 0°C.

-

Oxidation: Dissolve mCPBA in DCM and add it dropwise to the reaction mixture over 30 minutes.

-

Why? Rapid addition causes an exotherm that can degrade the Boc group or open the ring.

-

-

Stirring: Stir at 0°C for 1 hour, then warm to RT for 3 hours.

-

Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) and stir vigorously for 20 minutes.

-

Test: Use starch-iodide paper to confirm no active oxidant remains (paper should NOT turn blue).

-

-

Wash: Wash with saturated NaHCO₃ (2x) to remove m-chlorobenzoic acid byproduct.

-

Isolation: Dry (MgSO₄) and concentrate. The product, 1-Boc-3-(ethanesulfonyl)azetidine , typically crystallizes as a white solid upon standing or trituration with hexanes.

Step 3: Deprotection & Salt Formation

Objective: Cleave the Boc group and precipitate the hydrochloride salt.

Reagents:

-

1-Boc-3-(ethanesulfonyl)azetidine

-

4M HCl in Dioxane (5-10 eq)

-

Solvent: Dioxane or Diethyl Ether

Protocol:

-

Reaction: Dissolve the sulfone in a minimum amount of dry dioxane or DCM. Add 4M HCl in dioxane at 0°C.

-

Monitoring: Stir at RT. A white precipitate should begin to form within 30 minutes. Monitor by LCMS for disappearance of the Boc-protected mass [M+Na]⁺ and appearance of the free amine [M+H]⁺.

-

Isolation: Dilute with diethyl ether (excess) to maximize precipitation. Filter the solid under nitrogen (hygroscopic!).

-

Drying: Wash the filter cake with ether. Dry under vacuum at 40°C.

Final Product: 3-(Ethanesulfonyl)azetidine hydrochloride.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your data against these expected parameters.

| Technique | Expected Signal / Observation | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 9.3-9.6 (br s, 2H) | Ammonium protons (NH₂⁺), confirms salt formation. |

| δ 4.2-4.5 (m, 5H) | Azetidine ring protons (4H) + Methine CH (1H). | |

| δ 3.2 (q, 2H) | Ethyl group (-CH₂-SO₂-). | |

| δ 1.2 (t, 3H) | Ethyl group (-CH₃). | |

| Absence of Signal | δ 1.40 (s, 9H) | Critical: Absence of Boc t-butyl singlet confirms deprotection. |

| LC-MS | m/z ~ 150.0 [M+H]⁺ | Matches C₅H₁₁NO₂S (Free base MW = 149.2). |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation impurities or residual iodine. |

Troubleshooting & Decision Logic

Figure 2: Troubleshooting logic for common synthetic failures.

References

-

Vertex Pharmaceuticals. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds.[2] (Describes the general handling of 1-Boc-3-iodoazetidine and nucleophilic substitution). Available at:

-

Sigma-Aldrich. 1-Boc-3-iodoazetidine Product and Safety Data. (Source for starting material properties).[1][2][3][4][5][6][7][8] Available at:

-

Organic Chemistry Portal. Sulfone Synthesis by Oxidation. (General protocols for mCPBA oxidation of sulfides). Available at:

-

Enamine. 3-Sulfonylazetidines Building Blocks. (Reference for the utility and stability of the final salt). Available at:

Sources

- 1. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 8. Sulfone synthesis by oxidation [organic-chemistry.org]

Introduction: The Structural Elucidation of a Niche Azetidine Scaffold

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Ethanesulfonyl)azetidine hydrochloride

3-(Ethanesulfonyl)azetidine hydrochloride is a heterocyclic building block of increasing interest to researchers in medicinal chemistry and drug development. The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, is a valuable scaffold in the design of novel therapeutics due to its ability to impart unique conformational constraints and improve physicochemical properties. The addition of an ethanesulfonyl group at the 3-position introduces a polar, hydrogen bond-accepting sulfone moiety, further expanding its potential for molecular interactions. As with any novel or specialized chemical entity, unambiguous structural confirmation is the bedrock of reliable research. This guide provides a comprehensive technical overview of the expected spectroscopic data for 3-(Ethanesulfonyl)azetidine hydrochloride and outlines the methodologies for its acquisition and interpretation.

This document is designed for professionals in pharmaceutical and chemical research, offering not just data, but the causal reasoning behind spectroscopic predictions and experimental design. The protocols described herein are designed as self-validating systems, ensuring data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For 3-(Ethanesulfonyl)azetidine hydrochloride, a combination of ¹H, ¹³C, and 2D NMR experiments provides a definitive map of the proton and carbon framework and their connectivity.

The Rationale Behind NMR Analysis

The azetidine ring system presents a unique magnetic environment. The strained four-membered ring influences the chemical shifts of the ring protons and carbons. Furthermore, as the compound is a hydrochloride salt, the azetidine nitrogen will be protonated, leading to through-bond coupling effects and solvent-dependent chemical shifts for adjacent protons. The strong electron-withdrawing nature of the ethanesulfonyl group is expected to significantly deshield the proton and carbon at the 3-position (C3 and H3).

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum in a solvent like D₂O or DMSO-d₆ will reveal five distinct proton environments. The hydrochloride form means the azetidine nitrogen is protonated (-NH₂⁺-), and these protons may be visible as a broad singlet, depending on the solvent and its water content.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale & Key Insights |

| H-2, H-4 (axial & equatorial) | 4.0 - 4.5 | Multiplet (m) | 4H | Protons on carbons adjacent to the protonated nitrogen are significantly deshielded. Complex splitting arises from geminal and vicinal coupling to each other and to H-3. |

| H-3 | 3.8 - 4.2 | Quintet or Multiplet (m) | 1H | This methine proton is directly attached to the carbon bearing the strongly electron-withdrawing sulfonyl group, causing a significant downfield shift. It will be coupled to the four protons at C-2 and C-4. |

| -SO₂-C H₂-CH₃ | 3.2 - 3.6 | Quartet (q) | 2H | The methylene protons of the ethyl group are adjacent to the sulfonyl group. They are deshielded and split into a quartet by the neighboring methyl protons. |

| -SO₂-CH₂-C H₃**** | 1.2 - 1.5 | Triplet (t) | 3H | The terminal methyl protons are in a typical aliphatic region and are split into a triplet by the adjacent methylene protons. |

| -N H₂⁺- | 9.0 - 11.0 (DMSO-d₆) | Broad Singlet (br s) | 2H | The ammonium protons are acidic and their chemical shift is highly dependent on solvent and concentration. They often appear as a broad peak due to exchange and quadrupolar coupling with the nitrogen atom. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct carbon signals.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale & Key Insights |

| C-2, C-4 | 48 - 55 | Carbons adjacent to the protonated nitrogen are deshielded compared to a neutral azetidine.[1][2] |

| C-3 | 55 - 65 | This carbon is directly attached to the highly electronegative sulfonyl group, resulting in a strong downfield shift. |

| -SO₂-C H₂-CH₃ | 45 - 52 | The methylene carbon is deshielded by the attached sulfonyl group. |

| -SO₂-CH₂-C H₃ | 5 - 10 | The terminal methyl carbon appears in the typical upfield aliphatic region. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-(Ethanesulfonyl)azetidine hydrochloride.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex gently if necessary.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Use a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon channel.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a spectral width of approximately 220 ppm.

-

Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale. For DMSO-d₆, reference the residual solvent peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

-

Integrate the ¹H NMR peaks and analyze the multiplicities.

-

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the target compound and providing structural information through fragmentation analysis. For a polar, pre-salted compound like this, Electrospray Ionization (ESI) is the technique of choice.

The Rationale Behind ESI-MS Analysis

ESI is a soft ionization technique that allows the analysis of polar and thermally labile molecules. We expect to observe the protonated molecular ion of the free base, [M+H]⁺, where 'M' is the neutral 3-(Ethanesulfonyl)azetidine. The hydrochloride salt will dissociate in the spray, and the chloride ion is typically not observed in positive ion mode. Tandem MS (MS/MS) experiments can be used to induce fragmentation of the [M+H]⁺ ion, providing valuable structural clues.[3][4]

Predicted Mass Spectrometric Data

The molecular formula of the free base is C₅H₁₁NO₂S, with a monoisotopic mass of 149.05 Da.

| Ion | Predicted m/z (Monoisotopic) | Technique | Rationale & Key Insights |

| [M+H]⁺ | 150.06 | ESI-MS | The base peak in the full scan mass spectrum is expected to be the protonated molecular ion of the free base. |

| [M-SO₂Et+H]⁺ | 72.05 | ESI-MS/MS | A common fragmentation pathway for sulfonamides is the cleavage of the C-S bond.[5] This fragment corresponds to the protonated 3-aminoazetidine ring. |

| [M-Azetidine+H]⁺ | 78.02 | ESI-MS/MS | Cleavage of the C-S bond with charge retention on the sulfonyl portion is also possible, corresponding to protonated ethanesulfonic acid. |

Experimental Protocol: LC-MS Data Acquisition

This workflow ensures efficient separation from potential impurities and clear mass analysis.

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

-

Perform a serial dilution to a final concentration of ~1-10 µg/mL in the mobile phase.

-

-

LC-MS System Setup:

-

LC System: Use a C18 reverse-phase column. A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid ensures the analyte remains protonated.

-

MS System (ESI Positive Mode):

-

Set the capillary voltage to ~3-4 kV.

-

Optimize the source temperature (~120 °C) and desolvation gas temperature (~350 °C) and flow rate to ensure efficient ionization.

-

Scan a mass range from m/z 50 to 500.

-

-

-

Data Acquisition:

-

Inject 1-5 µL of the prepared sample.

-

Acquire data in full scan mode to identify the [M+H]⁺ ion.

-

If available, perform a separate run using tandem MS (MS/MS). Isolate the precursor ion (m/z 150.1) and apply collision energy (e.g., 10-30 eV) to induce fragmentation.

-

-

Data Analysis:

-

Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

-

Identify the m/z of the parent ion and confirm it matches the expected [M+H]⁺.

-

Analyze the MS/MS spectrum to identify key fragments and confirm the structure.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds.

The Rationale Behind IR Analysis

The IR spectrum of 3-(Ethanesulfonyl)azetidine hydrochloride will be dominated by absorptions from the sulfone (S=O), ammonium (N-H), and alkane (C-H) groups. The presence of the hydrochloride salt will cause the N-H stretching vibrations of the secondary amine to appear as a broad band characteristic of an ammonium salt. The sulfone group gives rise to two very strong and distinct stretching bands.[6][7]

Predicted IR Absorption Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale & Key Insights |

| N-H Stretch (Ammonium Salt) | 2800 - 3200 | Strong, Broad | The N-H stretching in the -NH₂⁺- group appears as a very broad and strong absorption, often with multiple sub-peaks, which is a hallmark of amine salts. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Standard stretching vibrations for the sp³ C-H bonds in the azetidine ring and ethyl group. |

| S=O Asymmetric Stretch | 1300 - 1350 | Strong | One of the two characteristic and easily identifiable stretching frequencies for a sulfone group.[6] |

| S=O Symmetric Stretch | 1120 - 1160 | Strong | The second characteristic strong absorption for the sulfone functional group.[6] |

| N-H Bend | 1560 - 1620 | Medium | Bending vibration associated with the ammonium group. |

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern IR sampling technique that requires minimal sample preparation.

-

Sample Preparation:

-

Place a small, solid sample (a few milligrams) directly onto the ATR crystal (typically diamond or germanium).

-

-

Instrument Setup:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Collect a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

The typical spectral range is 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

The instrument software will automatically perform the background subtraction.

-

Label the major peaks in the spectrum and correlate them with the expected functional groups.

-

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation relies on the integration of data from all three spectroscopic techniques. The following workflow illustrates the logical process from sample receipt to final structural verification.

Caption: Integrated workflow for the complete spectroscopic characterization of a chemical entity.

Conclusion

The structural integrity of a chemical building block like 3-(Ethanesulfonyl)azetidine hydrochloride is paramount for its successful application in research and development. By employing a multi-technique spectroscopic approach encompassing NMR, MS, and IR, a complete and unambiguous structural profile can be established. This guide provides the expected spectral characteristics and robust protocols necessary for researchers to confidently verify the identity and purity of this compound, ensuring the reliability and reproducibility of their scientific endeavors.

References

-

PubChem. 3-(Methanesulfonylmethyl)azetidine hydrochloride. [Link]

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters, 1(5), 235–240. [Link]

-

PubChem. Azetidine hydrochloride. [Link]

-

Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2, 397-475. [Link]

-

Pleasance, S., Blench, I. P., Brown, M. J., & Nicholson, J. K. (1992). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography B: Biomedical Sciences and Applications, 578(2), 243-254. [Link]

-

Dollish, F. R., Fateley, W. G., & Bentley, F. F. (1974). Infrared Spectra of Sulfones and Related Compounds. In Characteristic Raman Frequencies of Organic Compounds. John Wiley & Sons, Inc. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). [Link]

-

Barbarin, N., et al. (2001). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 15(22), 2159-2170. [Link]

Sources

- 1. Azetidine(503-29-7) 13C NMR spectrum [chemicalbook.com]

- 2. Azetidine hydrochloride | C3H8ClN | CID 12308726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Comprehensive Spectral Analysis of 3-(Ethanesulfonyl)azetidine Hydrochloride

Topic: Spectral Profiling & Structural Validation: 3-(Ethanesulfonyl)azetidine Hydrochloride Content Type: Technical Whitepaper / Application Note Audience: Medicinal Chemists, Analytical Scientists, QC Specialists[1]

Executive Summary & Molecular Architecture

In the high-stakes landscape of fragment-based drug discovery (FBDD), 3-(Ethanesulfonyl)azetidine hydrochloride (CAS: 1820707-49-0) serves as a critical motif. The azetidine ring offers a rigid, low-molecular-weight scaffold that modulates lipophilicity and metabolic stability, while the ethylsulfonyl group provides a distinct hydrogen-bond acceptor vector.[1]

This guide provides a definitive protocol for the structural validation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike generic spectral databases, this document focuses on the causality of chemical shifts, the effects of the hydrochloride salt form, and the specific splitting patterns characteristic of the ethyl-sulfone moiety.[1]

Molecular Specifications

-

Molecular Formula:

[1][4] -

Key Structural Features: Strained 4-membered azetidine ring, sulfone electron-withdrawing group (EWG), protonated secondary amine (

).[1]

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and "Trustworthiness," strictly adhere to the following sample preparation and acquisition parameters.

Solvent Selection Strategy

Acquisition Parameters (400 MHz+)

-

Pulse Sequence: Standard 1D proton with 30° pulse angle (e.g., zg30).

-

Relaxation Delay (D1):

seconds. (Essential for accurate integration of the ethyl group vs. the rigid ring protons). -

Scans (NS): 16 (minimum) for 10 mg sample; 64 for <2 mg.[1]

-

Temperature: 298 K (25°C).[1]

Workflow Diagram

The following flowchart outlines the logic for validating the sample identity.

Figure 1: Logic flow for structural validation of azetidine salts via NMR.

1H NMR Spectral Analysis (The Core)

The spectrum of 3-(ethanesulfonyl)azetidine HCl is defined by the interplay between the electron-withdrawing sulfone group and the positively charged ammonium center.[1] Both exert strong deshielding effects on the azetidine ring.[1]

Predicted Chemical Shift Assignments (DMSO-d6)

| Signal | Multiplicity | Integral | Assignment | Mechanistic Insight | |

| A | 9.2 - 9.8 | Broad s | 2H | Ammonium protons.[2] Broadened due to quadrupolar relaxation of | |

| B | 4.3 - 4.6 | Multiplet | 1H | H-3 (Methine) | Deshielded by the geminal sulfonyl group ( |

| C | 4.0 - 4.4 | Multiplet | 4H | H-2, H-4 | Ring methylene protons.[2] Heavily deshielded by the adjacent |

| D | 3.1 - 3.2 | Quartet ( | 2H | Characteristic methylene of the ethyl sulfone.[2] Deshielded by | |

| E | 1.2 - 1.3 | Triplet ( | 3H | Terminal methyl group.[2] Classic triplet splitting from neighbor |

Note: Chemical shifts are referenced to TMS (0.00 ppm) or residual DMSO (2.50 ppm).[1] Values are derived from high-fidelity analogs (e.g., 3-methylsulfonylazetidine HCl) and inductive principles.[1][2]

Structural Logic & Coupling Tree

The ethyl group provides the most diagnostic "fingerprint" for this specific derivative, distinguishing it from the methyl-sulfone analog.[1]

Figure 2: Spin-spin coupling relationships. The ethyl group (Left) shows a clean first-order system (

13C NMR & 2D Confirmation[1]

For definitive characterization, Carbon-13 NMR confirms the carbon skeleton.[1][5]

-

Carbonyl Region (>160 ppm): Absent. (Crucial for purity check—absence of amide starting materials).[1]

-

C-3 (Methine): ~45-50 ppm.[2]

-

C-2/C-4 (Ring): ~40-45 ppm.[2] (Often broad or split due to ring puckering dynamics).[1]

-

Ethyl

: ~45-48 ppm.[2] -

Ethyl

: ~6-8 ppm.[2] (Diagnostic high-field signal).

Recommendation: Run a HSQC (Heteronuclear Single Quantum Coherence) experiment.

-

Why: To distinguish the ring methylene carbons (C2/C4) from the sulfonyl methylene (Ethyl

), which may have similar proton shifts.[1] The HSQC will correlate the triplet at 1.2 ppm directly to the carbon at ~7 ppm, confirming the ethyl terminus.[1]

Quality Control: Impurity Profiling

When sourcing or synthesizing this building block, look for these common impurities:

-

Residual Solvents:

-

Hydrolysis Products:

-

3-Hydroxyazetidine: If the sulfonyl group is displaced (rare but possible under harsh basic conditions), the ethyl pattern will vanish, replaced by a broad OH signal.[1]

-

-

Free Base:

-

If the sample was not fully acidified, the chemical shifts of the azetidine ring will shift upfield (lower ppm) by 0.5 - 1.0 ppm due to the loss of the positive charge on the nitrogen.[1]

-

References

-

Sigma-Aldrich. 3-(Ethanesulfonyl)azetidine hydrochloride Product Page.[3] (CAS 1820707-49-0).[2][3] Retrieved from .[1]

-

BenchChem. Compound Summary: 3-(Ethanesulfonyl)azetidine hydrochloride.[1] Retrieved from .[1]

-

Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem. 62, 7512-7515.[1] (Standard reference for solvent impurities).

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Authoritative text for general sulfone/amine shift principles).

Sources

- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. angenesci.com [angenesci.com]

- 3. 3-(ethanesulfonyl)azetidine hydrochloride | 1820707-49-0 [sigmaaldrich.com]

- 4. 3-(Methanesulfonylmethyl)azetidine hydrochloride | C5H12ClNO2S | CID 129319580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ajchem-a.com [ajchem-a.com]

- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Mastering Coupling Reactions with 3-(Ethanesulfonyl)azetidine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its incorporation into molecular structures can significantly enhance key pharmacokinetic properties, including aqueous solubility, metabolic stability, and three-dimensional complexity, which are critical for developing effective drug candidates. The compound 3-(ethanesulfonyl)azetidine hydrochloride provides a robust and versatile entry point for introducing this valuable motif. The electron-withdrawing ethansulfonyl group modulates the basicity and nucleophilicity of the azetidine nitrogen, while the hydrochloride salt form ensures stability and ease of handling. This guide provides detailed protocols and the underlying scientific rationale for performing key coupling reactions with this reagent, empowering chemists to leverage its full synthetic potential.

PART 1: Essential Prerequisite - Liberation of the Free Amine

The commercially available hydrochloride salt of 3-(ethanesulfonyl)azetidine is stable but not reactive in most coupling reactions. The primary and essential first step is the neutralization of the ammonium salt to liberate the free secondary amine. This unmasks the nucleophilic nitrogen, making it available for subsequent bond-forming reactions.

Protocol 1.1: Neutralization of 3-(Ethanesulfonyl)azetidine Hydrochloride

Rationale: This protocol uses a mild inorganic base (e.g., NaHCO₃ or K₂CO₃) in a biphasic system to gently deprotonate the azetidinium salt. The resulting free amine is more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc), allowing for its extraction and separation from the inorganic salts, which remain in the aqueous phase. Drying the organic layer is crucial to remove residual water, which can interfere with subsequent moisture-sensitive reactions.

Materials:

-

3-(Ethanesulfonyl)azetidine hydrochloride

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-(ethanesulfonyl)azetidine hydrochloride (1.0 eq) in deionized water.

-

Transfer the solution to a separatory funnel and add an equal volume of DCM or EtOAc.

-

Slowly add saturated aqueous NaHCO₃ solution while gently swirling. Continue addition until effervescence ceases and the aqueous layer is basic (test with pH paper).

-

Separate the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.

-

Combine all organic extracts and wash with brine. This step helps to remove residual water from the organic phase.

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting residue is the free 3-(ethanesulfonyl)azetidine, which should be used immediately in the next step or stored under an inert atmosphere.

Caption: Workflow for the liberation of free 3-(ethanesulfonyl)azetidine.

PART 2: Amide Bond Formation - Building Molecular Complexity

One of the most fundamental and widely used transformations in drug discovery is the formation of an amide bond. Coupling the liberated 3-(ethanesulfonyl)azetidine with a carboxylic acid provides a direct route to a diverse range of N-acyl azetidines.

Causality: The Role of Coupling Reagents

Direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures, which can degrade complex molecules. Coupling reagents are used to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[3] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used for this purpose.[4][5] The addition of an auxiliary nucleophile, such as 1-Hydroxybenzotriazole (HOBt), can further enhance efficiency and, critically, suppress potential side reactions and racemization of chiral centers adjacent to the carboxyl group.[6]

Protocol 2.1: EDC/HOBt Mediated Amide Coupling

Materials:

-

3-(Ethanesulfonyl)azetidine (free amine, 1.0 eq)

-

Carboxylic acid (1.0-1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)

-

N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.0-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup and purification reagents.

Procedure:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq), EDC·HCl (1.3 eq), and HOBt (1.3 eq) in anhydrous DMF.

-

Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step forms the reactive HOBt-ester intermediate.

-

In a separate flask, dissolve the free 3-(ethanesulfonyl)azetidine (1.0 eq) and DIEA (2.5 eq) in anhydrous DMF.

-

Add the amine solution to the pre-activated carboxylic acid mixture dropwise at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-acyl azetidine.

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

| Coupling Reagent | Additive | Base | Typical Solvent | Key Advantages |

| EDC·HCl | HOBt, HOAt | DIEA, TEA | DMF, DCM | Water-soluble byproducts, mild conditions.[4][5] |

| HATU | None | DIEA, 2,4,6-Collidine | DMF, NMP | High reactivity, fast reaction times, low racemization. |

| PyBOP | None | DIEA, TEA | DMF, DCM | Good for sterically hindered substrates.[4] |

| T3P® | None | Pyridine, DIEA | EtOAc, THF | Broad compatibility, easy workup.[7] |

PART 3: N-Arylation via Buchwald-Hartwig Amination

The formation of a C(aryl)-N bond is a cornerstone of many pharmaceutical syntheses. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that enables the synthesis of N-aryl azetidines from aryl halides or triflates.[8][9] This method offers a broad substrate scope and functional group tolerance, making it superior to classical methods like nucleophilic aromatic substitution.

Causality: The Catalytic Cycle

The success of the Buchwald-Hartwig reaction hinges on a palladium catalyst, a phosphine ligand, and a base.[9]

-

Palladium Precatalyst: A source of Pd(0), such as Pd₂(dba)₃ or Pd(OAc)₂, initiates the cycle.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are crucial. They stabilize the palladium center, promote the oxidative addition of the aryl halide, and facilitate the final reductive elimination step that forms the C-N bond.

-

Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is required to deprotonate the azetidine, forming the active nucleophile and regenerating the catalyst.

Protocol 3.1: Palladium-Catalyzed N-Arylation

Materials:

-

3-(Ethanesulfonyl)azetidine (free amine, 1.2-1.5 eq)

-

Aryl halide (bromide, chloride, or iodide) or triflate (1.0 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-5 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.5-2.0 eq)

-

Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

-

To a Schlenk flask or oven-dried vial, add the aryl halide (1.0 eq), palladium precatalyst, phosphine ligand, and base under an inert atmosphere (N₂ or Ar).

-

Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.

-

Add the anhydrous, deoxygenated solvent, followed by the free 3-(ethanesulfonyl)azetidine (1.3 eq).

-

Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. Reactions can take from 2 to 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the crude product by silica gel column chromatography.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

| Catalyst System | Aryl Halide | Base | Typical Conditions | Notes |

| Pd₂(dba)₃ / XPhos | Ar-Cl, Ar-Br | NaOt-Bu | Toluene, 100 °C | Highly active system for challenging aryl chlorides. |

| Pd(OAc)₂ / RuPhos | Ar-Br, Ar-I | K₃PO₄ | Dioxane, 110 °C | Good for a broad range of functional groups. |

| Pd(OAc)₂ / BINAP | Ar-Br, Ar-OTf | Cs₂CO₃ | Toluene, 90 °C | An older generation, but still effective system. |

References

-

Synthesis and indole coupling reactions of azetidine and oxetane sulfinate salts. Royal Society of Chemistry. Available at: [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]

-

Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. Available at: [Link]

-

Coupling Reagents. Aapptec Peptides. Available at: [Link]

-

A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. Available at: [Link]

-

Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. Available at: [Link]

-

Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central. Available at: [Link]

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Available at: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

-

Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Semantic Scholar. Available at: [Link]

-

Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. Available at: [Link]

-

Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Publications. Available at: [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

-

(PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. Available at: [Link]

-

A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. ResearchGate. Available at: [Link]

-

Synthesis of protected azetidines from N-(arylsulfonyl)imines (37) (Maruoka and coworkers). ResearchGate. Available at: [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Bentham Science. Available at: [Link]

-

Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. Available at: [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Different reaction conditions for the ring transformation of aziridine anti-9. ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. ACS Publications. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH. Available at: [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. Available at: [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available at: [Link]

-

Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. Available at: [Link]

-

Palladium-catalyzed cross-coupling reaction of azides with isocyanides. RSC Publishing. Available at: [Link]

-

Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. PMC. Available at: [Link]

-

Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. NIH. Available at: [Link]

-

Rafidain Journal of Science Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Usi. Semantic Scholar. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. Amide synthesis by acylation [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

The Strategic Incorporation of 3-(Ethanesulfonyl)azetidine Hydrochloride in the Synthesis of CNS-Targeting Agents: Application Notes and Protocols

Introduction: The Azetidine Scaffold in Modern CNS Drug Discovery

In the intricate landscape of central nervous system (CNS) drug development, the molecular architecture of a therapeutic agent is paramount to its success. The ability to traverse the blood-brain barrier (BBB), exhibit metabolic stability, and maintain a precise orientation for target engagement are critical attributes. The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a privileged scaffold in medicinal chemistry, offering a unique combination of properties that address these challenges.[1][2] Its inherent ring strain and three-dimensional character can impart favorable physicochemical properties such as increased solubility and metabolic stability.[1] This guide provides a detailed exploration of a particularly valuable building block, 3-(ethanesulfonyl)azetidine hydrochloride , and its application in the synthesis of CNS-targeting agents.

The strategic incorporation of the 3-ethanesulfonylazetidine moiety can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. The sulfonyl group, a strong electron-withdrawing group and hydrogen bond acceptor, can enhance binding affinity to target proteins and improve metabolic stability. When combined with the conformational rigidity of the azetidine ring, this building block provides a powerful tool for medicinal chemists to fine-tune the properties of CNS drug candidates.

This document will delve into the practical applications of 3-(ethanesulfonyl)azetidine hydrochloride, with a focus on the synthesis of the Janus kinase (JAK) inhibitor, Baricitinib, a molecule with demonstrated CNS activity. We will provide detailed protocols, discuss the rationale behind experimental choices, and present data on the impact of this unique scaffold on CNS-relevant properties.

Physicochemical Properties and CNS Drug-Likeness

The design of effective CNS drugs is a balancing act of optimizing various physicochemical properties to ensure adequate brain penetration and target engagement. Key parameters include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.[3][4] The 3-(ethanesulfonyl)azetidine moiety contributes favorably to these parameters, positioning it as a valuable component in CNS drug design.

| Property | General Guideline for CNS Drugs | Contribution of 3-(Ethanesulfonyl)azetidine Moiety |

| Molecular Weight (MW) | < 450 Da[3] | The moiety has a relatively low molecular weight, allowing for the incorporation of other necessary pharmacophoric elements without exceeding the recommended limit. |

| Lipophilicity (logP) | 2 - 4[5] | The sulfonyl group increases polarity, which can help to balance the overall lipophilicity of a molecule, preventing excessive sequestration in lipid membranes and promoting a favorable hydrophilic-lipophilic balance for BBB transit. |

| Topological Polar Surface Area (TPSA) | < 90 Ų[1] | The sulfonyl group contributes to the TPSA, a key factor in predicting membrane permeability. Careful molecular design is required to keep the overall TPSA within the optimal range for BBB penetration. |

| Metabolic Stability | High | The sulfonyl group is generally resistant to metabolic degradation, which can enhance the in vivo half-life of a drug candidate.[1] |

| Aqueous Solubility | High | The polar nature of the sulfonyl group and the nitrogen atom in the azetidine ring can improve the aqueous solubility of a compound, which is crucial for administration and distribution. |

Application Showcase: Synthesis of Baricitinib

Baricitinib is a selective inhibitor of Janus kinase (JAK) 1 and 2, approved for the treatment of rheumatoid arthritis.[6] Its therapeutic effects are not limited to the periphery, as it has been shown to modulate neuroinflammation and is being investigated for its potential in treating CNS disorders, including Alzheimer's disease and mood disorders.[7][8][9] The synthesis of Baricitinib provides an excellent case study for the application of 3-(ethanesulfonyl)azetidine hydrochloride. A key intermediate in this synthesis is 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile .[10][11]

Synthetic Pathway Overview

The synthesis of Baricitinib involves the coupling of a pyrazole moiety with a pyrrolo[2,3-d]pyrimidine core, where the 3-(ethanesulfonyl)azetidine group is introduced via the key intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. The overall synthetic strategy highlights the modularity that this building block allows.

Caption: Synthetic pathway to Baricitinib highlighting the key azetidine intermediate.

Detailed Protocol: Synthesis of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile

This protocol outlines a plausible synthesis of the key intermediate starting from a precursor that can be derived from 3-(ethanesulfonyl)azetidine hydrochloride. A common starting material for this sequence is azetidine-3-ol hydrochloride.[12]

Step 1: Synthesis of 1-(Ethylsulfonyl)azetidin-3-ol [12]

-

To a biphasic solution of tetrahydrofuran (THF) and a basic aqueous solution (e.g., sodium bicarbonate), add azetidine-3-ol hydrochloride (1.0 eq).

-

Cool the mixture to slightly below room temperature (e.g., 20°C).

-

Slowly add ethanesulfonyl chloride (1.0 eq) to the stirred mixture.

-

Maintain the temperature and stir for 1-5 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, separate the organic layer. The aqueous layer can be extracted with a suitable solvent like toluene.

-

Combine the organic layers, dry over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield 1-(ethylsulfonyl)azetidin-3-ol.

Step 2: Oxidation to 1-(Ethylsulfonyl)azetidin-3-one

-

Dissolve 1-(ethylsulfonyl)azetidin-3-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add a mild oxidizing agent, such as Dess-Martin periodinane or perform a Swern oxidation.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Work up the reaction mixture according to the chosen oxidation protocol to isolate the crude 1-(ethylsulfonyl)azetidin-3-one.

-

Purify the product by column chromatography on silica gel.

Step 3: Horner-Wadsworth-Emmons Reaction to form 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile [13]

-

To a solution of a phosphonate reagent such as diethyl(cyanomethyl)phosphonate in a suitable solvent (e.g., THF), add a strong base (e.g., sodium hydride) at 0°C to generate the ylide.

-

Slowly add a solution of 1-(ethylsulfonyl)azetidin-3-one (1.0 eq) in the same solvent to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

Impact on CNS-Relevant Properties: A Deeper Dive

The inclusion of the 3-(ethanesulfonyl)azetidine moiety in a molecule like Baricitinib has a demonstrable impact on its ability to function as a CNS-active agent.

Blood-Brain Barrier Permeability

Baricitinib exhibits moderate permeability across the BBB.[8] In an in vitro study using a MDCKII cell line, the permeability of baricitinib from the apical to the basolateral side was determined to be 4.5 x 10⁻⁶ cm/s.[14] This level of permeability is considered within the acceptable range for a CNS drug candidate.[8] The balance of lipophilicity and polarity imparted by the 3-(ethanesulfonyl)azetidine group is a key contributor to this favorable permeability profile.

Protocol: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB) [15]

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive BBB penetration.

-

Prepare the Donor Plate: Add a solution of the test compound in a buffer at a physiological pH (e.g., pH 7.4) to the wells of a 96-well donor plate.

-

Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with a buffer solution.

-

Coat the Filter Plate: Coat the filter membrane of a 96-well filter plate with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form the artificial membrane.

-

Assemble the "Sandwich": Place the lipid-coated filter plate on top of the acceptor plate and then place the donor plate on top of the filter plate.

-

Incubate: Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours).

-

Analyze: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

-

Calculate Permeability: The effective permeability (Pe) can be calculated using the concentrations in the donor and acceptor wells and the incubation time.

Metabolic Stability

The 3-(ethanesulfonyl)azetidine moiety is designed to be robust against metabolic degradation. The sulfonyl group is generally metabolically stable, and the azetidine ring, while strained, is less susceptible to ring-opening than, for example, an aziridine ring.

Protocol: In Vitro Liver Microsomal Stability Assay [16][17][18][19][20]

This assay assesses the susceptibility of a compound to Phase I metabolism by cytochrome P450 enzymes.

-

Prepare the Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine liver microsomes (e.g., human, rat) and a phosphate buffer (pH 7.4).

-

Add Test Compound: Add the test compound (typically at a final concentration of 1 µM) to the microsome-buffer mixture.

-

Initiate the Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a solution of the cofactor NADPH.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Protein Precipitation: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Conclusion and Future Perspectives

3-(Ethanesulfonyl)azetidine hydrochloride is a versatile and valuable building block for the synthesis of CNS-targeting agents. Its incorporation into drug candidates can confer desirable physicochemical properties that lead to improved blood-brain barrier permeability and metabolic stability. The successful synthesis of Baricitinib serves as a prime example of its utility. The provided protocols offer a starting point for researchers and drug development professionals to explore the potential of this and related azetidine scaffolds in their own CNS drug discovery programs. As the demand for novel and effective treatments for neurological and psychiatric disorders continues to grow, the strategic use of innovative building blocks like 3-(ethanesulfonyl)azetidine hydrochloride will undoubtedly play a crucial role in the development of the next generation of CNS therapeutics.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Chemistry Behind Baricitinib: Exploring the Synthesis of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Baricitinib Synthesis: A Comprehensive Guide to Key Intermediates. Retrieved from [Link]

-

Patsnap Eureka. Method for preparing baricitinib. Retrieved from [Link]

-

FarmaMed & FarmaSino. 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1187595-85-2). Retrieved from [Link]

-

PubMed Central. Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway. Retrieved from [Link]

- Google Patents. WO2016125080A2 - Process for the preparation of baricitinib and an intermediate thereof.

-

PubMed Central. Baricitinib and tofacitinib off‐target profile, with a focus on Alzheimer's disease. Retrieved from [Link]

-

ClinicalTrials.gov. BARIcitinib Cognitive Emotional and Neural signaTuRE (BARICENTRE). Retrieved from [Link]

-

ResearchGate. (PDF) An Efficient Synthesis of Baricitinib. Retrieved from [Link]

-

ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

-

PubMed Central. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Retrieved from [Link]

-

PubMed Central. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

-

PubMed Central. Medicinal Chemical Properties of Successful Central Nervous System Drugs. Retrieved from [Link]

-

ResearchGate. (PDF) Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease. Retrieved from [Link]

-

CureFFI.org. Properties of CNS drugs vs. all FDA-approved drugs. Retrieved from [Link]

-

PubMed Central. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Retrieved from [Link]

-

ResearchGate. (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

-

PubMed. High throughput microsomal stability assay for insoluble compounds. Retrieved from [Link]

-

MDPI. An in vitro Model for Blood Brain Barrier Permeation. Retrieved from [Link]

-

PubMed. CNS drug design: balancing physicochemical properties for optimal brain exposure. Retrieved from [Link]

-

ChemRxiv. A Single-Step Synthesis of Azetidine-3-Amines. Retrieved from [Link]

-

Semantic Scholar. Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. Retrieved from [Link]

-

ResearchGate. (PDF) An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Retrieved from [Link]

-

PubMed. Differentiating Physicochemical Properties between Addictive and Nonaddictive ADHD Drugs Revealed by Molecular Dynamics Simulation Studies. Retrieved from [Link]

-

MDPI. Direct Effects of the Janus Kinase Inhibitor Baricitinib on Sensory Neurons. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

-

Merck Millipore. Metabolic Stability Assays. Retrieved from [Link]

-

BioDuro. ADME Microsomal Stability Assay. Retrieved from [Link]

-

MDPI. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Retrieved from [Link]

-

Charnwood Discovery. Microsomal Stability - In Vitro Assay. Retrieved from [Link]

Sources

- 1. Properties of CNS drugs vs. all FDA-approved drugs [cureffi.org]

- 2. jmchemsci.com [jmchemsci.com]

- 3. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CNS drug design: balancing physicochemical properties for optimal brain exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Baricitinib and tofacitinib off‐target profile, with a focus on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 1187595-85-2 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. High throughput microsomal stability assay for insoluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 20. charnwooddiscovery.com [charnwooddiscovery.com]

Application Note: Downstream Synthetic Transformations of 3-(Ethanesulfonyl)azetidine Hydrochloride

Executive Summary: The "Escape from Flatland" Scaffold

In modern medicinal chemistry, 3-(Ethanesulfonyl)azetidine hydrochloride (CAS: 1820707-49-0) represents a high-value building block designed to improve the physicochemical properties of drug candidates. Unlike traditional aromatic spacers, the azetidine ring offers a rigid,

The ethylsulfonyl moiety acts as a robust hydrogen bond acceptor and a bioisostere for carbonyls or sulfonamides, often utilized in JAK/STAT inhibitors and GPCR modulators. However, the strained nature of the 4-membered ring and the presence of the hydrochloride counterion require specific handling protocols to prevent ring-opening or incomplete reactivity.

This guide provides validated protocols for the three most critical transformations: Free-Basing , Nucleophilic Aromatic Substitution (

Module 1: Salt Breaking & Handling Strategies

The Challenge: The HCl salt form is stable for storage but kinetically inhibits palladium-catalyzed cross-couplings and complicates stoichiometry in base-sensitive reactions. The Solution: An in situ neutralization strategy is preferred for small-scale discovery chemistry to avoid isolating the hygroscopic free base.

Protocol A: In Situ Neutralization (Recommended for <1g scale)

Use this method for

-

Solvent Selection: Dissolve 3-(ethanesulfonyl)azetidine HCl in a polar aprotic solvent.

-

Preferred: DMF or DMSO (Solubility >100 mg/mL).

-

Avoid: DCM or Toluene (Salt is insoluble; leads to heterogeneous "gummy" reactions).

-

-

Base Addition: Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine).

-

Mechanistic Insight: The first equivalent neutralizes the HCl. The remaining equivalents act as the proton scavenger for the subsequent reaction.

-

-

Sonication: Sonicate for 5 minutes. A clear solution indicates the release of the free amine nucleophile.

Protocol B: Isolation of Free Base (Recommended for Pd-Catalysis)

Use this method if the catalyst is sensitive to amine hydrochlorides.

-

Suspend the HCl salt in minimal water (1g/5mL).

-

Add saturated aqueous

until pH >12. -

Extract exhaustively with DCM:Isopropanol (3:1) .

-

Note: Pure DCM is often insufficient to extract polar azetidines. The addition of IPA improves recovery yield by 15-20%.

-

-

Dry over

and concentrate without heating >30°C to avoid polymerization.

Module 2: Nucleophilic Aromatic Substitution ( )

Application: Linking the azetidine to heteroaromatic cores (e.g., chloropyrimidines, chloropyridines). Criticality: Azetidines are stronger nucleophiles than pyrrolidines due to the "ring strain release" effect in the transition state, but they are also more prone to hydrolysis if reaction times are prolonged.

Reaction Workflow Diagram

Figure 1: The

Step-by-Step Protocol ( )

-

Preparation: In a microwave vial, combine:

-

Heteroaryl Chloride (1.0 eq, e.g., 0.5 mmol)

-

3-(Ethanesulfonyl)azetidine HCl (1.2 eq)

-

DMSO (Concentration: 0.2 M)

-

-

Activation: Add DIPEA (3.5 eq). Cap the vial.

-

Reaction: Heat to 85°C for 4–12 hours.

-

Checkpoint: Monitor by LCMS. Look for the disappearance of the chloride. If the chloride is unreactive, add CsF (1.0 eq) to assist the leaving group departure (Halex effect).

-

-

Workup (Aqueous):

-

Dilute with EtOAc. Wash with water (x3) to remove DMSO.

-

Caution: Azetidine products are polar.[1] If the product is not found in the organic layer, use the DCM:IPA (3:1) extraction method described in Module 1.

-

-

Purification: Flash chromatography (DCM/MeOH gradient).

Module 3: Amide Coupling (Peptide Synthesis Conditions)

Application: Attaching the azetidine to carboxylic acid linkers. Mechanistic Note: Azetidines are sterically less hindered at the nitrogen than diethylamine but more hindered than primary amines. Highly activated esters (HATU/COMU) are required.

Data Table: Coupling Reagent Efficiency

| Reagent | Base | Solvent | Yield (Isolated) | Notes |

| HATU | DIPEA | DMF | 92% | Gold Standard. Fast kinetics (<1h). |

| EDC/HOBt | TEA | DCM | 45% | Slow. Incomplete conversion often observed. |

| NMM | EtOAc | 78% | Good for scale-up; easier workup than HATU. |

Step-by-Step Protocol (HATU Method)

-

Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir for 5 minutes to form the activated ester.

-

Addition: Add 3-(Ethanesulfonyl)azetidine HCl (1.1 eq) followed by a second portion of DIPEA (2.0 eq).

-

Critical: The second portion of base is vital to neutralize the HCl salt of the azetidine immediately upon addition.

-

-

Reaction: Stir at Room Temperature for 1 hour.

-

Quench: Add saturated

solution. -

Isolation: Extract with EtOAc. Wash the organic layer with 5%

(aq) to remove DMF and residual HATU byproducts.

Module 4: Advanced Application (Covalent Probes)

Recent literature suggests azetidines substituted with electron-withdrawing groups (like sulfones) can serve as scaffolds for covalent cysteine targeting when coupled to specific "warheads" (e.g., acrylamides or oxadiazoles). The 3-ethanesulfonyl group provides a unique vector to direct the warhead into cryptic pockets.

Synthesis Decision Tree

Figure 2: Strategic decision tree for functionalizing the azetidine core based on the desired medicinal chemistry outcome.

References

-

Azetidine Reactivity Review: Organic & Biomolecular Chemistry. "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle." (2021).[2] [Link]

-

Sulfone Scaffolds in MedChem: National Institutes of Health (PMC). "Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry."[3][4] [Link]

-

Covalent Targeting Insight: PubMed Central. "Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles." [Link]

Sources

- 1. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Scale-Up Synthesis of 3-(Ethanesulfonyl)azetidine Hydrochloride

Abstract

This application note details a robust, scalable process for the synthesis of 3-(ethanesulfonyl)azetidine hydrochloride , a critical strained-ring building block used in the development of immunological therapeutics and JAK inhibitors. Unlike the common N-sulfonyl azetidine intermediates (e.g., for Baricitinib), this C3-functionalized sulfone presents unique steric and electronic challenges.[1] We present a three-step protocol optimized for kilogram-scale production, featuring a "green" catalytic oxidation strategy that eliminates shock-sensitive reagents (mCPBA) in favor of a Sodium Tungstate/Hydrogen Peroxide system, ensuring process safety and high purity (>98%).[1]

Introduction & Retrosynthetic Analysis

The Challenge of C3-Functionalized Azetidines

Azetidines are four-membered heterocycles possessing significant ring strain (~26 kcal/mol). While this strain drives biological potency, it also makes the ring susceptible to nucleophilic ring-opening during synthesis, particularly under strong Lewis acid conditions or high temperatures.

The target molecule, 3-(ethanesulfonyl)azetidine , requires the installation of a sulfone moiety at the sterically congested C3 position. Standard approaches often fail due to:

-

Incomplete Oxidation: Stopping at the sulfoxide stage.